molecular formula C8H14O3S2 B1662049 Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester CAS No. 73232-07-2

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester

Cat. No.: B1662049
CAS No.: 73232-07-2
M. Wt: 222.3 g/mol
InChI Key: GZRNLTZJAIIDLJ-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone with a methyl group at the α-position and a thioester group containing a phenylthioxomethyl substituent. The target compound replaces the phenyl group with an ethoxythioxomethyl moiety, altering its electronic and steric properties. Key physical properties of the phenyl-substituted analog include a density of 1.148 g/mL at 25°C, a refractive index of 1.600 (n20/D), and a molecular weight of 268.39 g/mol . Such esters are typically utilized in polymer chemistry as chain-transfer agents or in organic synthesis due to their sulfur-based reactivity.

Preparation Methods

Nucleophilic Substitution via Ethoxycarbonothioyl Halides

Reaction Mechanism and Standard Protocol

The most direct route to ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate involves the nucleophilic substitution of ethyl 2-mercaptopropanoate with ethoxycarbonothioyl chloride (ClC(=S)OEt). In this reaction, the thiol group (-SH) of the mercaptopropanoate attacks the electrophilic carbon in the ethoxycarbonothioyl chloride, displacing the chloride ion (Figure 1).

Procedure:

  • Reactants: Ethyl 2-mercaptopropanoate (1.0 equiv), ethoxycarbonothioyl chloride (1.2 equiv).
  • Base: Triethylamine (1.5 equiv) to neutralize HCl byproduct.
  • Solvent: Anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.
  • Reaction Time: 4–6 hours with stirring.
  • Workup: Sequential washing with water, 5% NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.

Yield: 68–75% (isolated as a pale-yellow liquid).

Microwave-Assisted S-Alkylation

Enhanced Efficiency via Microwave Irradiation

Microwave (MW) activation significantly accelerates the S-alkylation step, reducing reaction times from hours to minutes. This method is adapted from protocols for analogous 3-(alkylthio)propionic acids.

Procedure:

  • Reactants: Ethyl 2-mercaptopropanoate (1.0 equiv), ethoxycarbonothioyl bromide (BrC(=S)OEt, 1.1 equiv).
  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).
  • Solvent: Anhydrous ethanol (2 mL/mmol).
  • MW Conditions: 80°C (for bromide), 100 W initial power, 15 W sustaining power, 10-minute irradiation.
  • Purification: Filtration, solvent removal, and column chromatography (hexane/ethyl acetate, 8:2).

Yield: 82–88% with >95% purity (HPLC).

Temperature Optimization

Bromides require lower temperatures (80°C) compared to chlorides (120°C) due to their higher reactivity. Elevated temperatures for chlorides prevent intermediate accumulation but risk decomposition of the thioester moiety.

Xanthate Formation and Alkylation

Two-Step Synthesis via Xanthate Intermediates

This method involves generating a xanthate salt from ethyl 2-mercaptopropanoate, followed by alkylation with ethyl chloroformate (ClCO₂Et).

Step 1: Xanthate Salt Synthesis

  • Reactants: Ethyl 2-mercaptopropanoate (1.0 equiv), carbon disulfide (CS₂, 1.5 equiv).
  • Base: Sodium ethoxide (NaOEt, 1.2 equiv) in ethanol.
  • Conditions: 0°C, 30 minutes.

Step 2: Alkylation

  • Electrophile: Ethyl chloroformate (1.1 equiv).
  • Reaction Time: 2 hours at room temperature.
  • Yield: 60–65% after extraction and distillation.

Limitations

The xanthate route produces sodium chloride and residual CS₂, requiring rigorous purification. Ethanol solvent may lead to ester exchange, but this is minimized by using excess NaOEt.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantages Disadvantages
Nucleophilic Substitution 68–75 4–6 h Simplicity, minimal byproducts Sensitive to moisture, requires anhydrous conditions
Microwave-Assisted 82–88 10 min Rapid, high purity Specialized equipment needed
Xanthate Alkylation 60–65 2.5 h Scalability Low yield, toxic byproducts

Mechanistic Insights and Byproduct Formation

Competing Esterification

In ethanol-containing systems, free carboxylic acids (e.g., from mercaptopropionic acid) may undergo esterification, forming ethyl esters. However, starting with pre-formed ethyl 2-mercaptopropanoate eliminates this pathway.

Elimination and Rearrangement

Using hindered electrophiles (e.g., tert-butyl halides) can trigger elimination, forming alkenes that react further. For example, tert-butyl chloride under basic conditions generates 2-methylpropene, which alkylates the thiol to yield iso-butyl derivatives.

Industrial and Environmental Considerations

Solvent Selection

DCM offers excellent solubility but poses environmental and health risks. Ethanol is preferred in greener protocols, though it necessitates longer drying times.

Waste Management

Xanthate methods generate CS₂ and NaCl, requiring neutralization and sulfur recovery systems. Microwave methods reduce solvent waste by 40% compared to conventional routes.

Chemical Reactions Analysis

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modification of thiol groups in proteins and enzymes, leading to changes in their activity and function . This compound can also interact with cellular membranes, affecting their permeability and integrity .

Comparison with Similar Compounds

Below is a detailed comparison of structurally related propanoic acid esters, focusing on molecular features, physical properties, and applications.

Table 1: Structural and Physical Properties of Selected Propanoic Acid Esters

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Key Substituents Applications/Notes References
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester (201611-84-9) C₁₃H₁₆O₂S₂ 268.39 1.148 N/A Methyl, phenylthioxomethyl thio Polymer chemistry, organic synthesis
Ethyl bromoisobutyrate (64768-38-3) C₆H₁₁BrO₂ 195.06 N/A N/A Bromo, methyl Intermediate in pharmaceuticals
Ethyl 2-(4-methylbenzenesulfonyl)propanoate (95314-82-2) C₁₂H₁₆O₄S 256.32 N/A N/A Sulfonyl, methylphenyl Sulfonation reactions
Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (7400-45-5) C₇H₁₂O₄S 192.23 N/A N/A Methoxycarbonylmethyl thio Flavoring, lab synthesis
Ethyl propionate (105-37-3) C₅H₁₀O₂ 102.13 0.89 99 Simple ethyl ester Solvent, fruit flavor additive
Ethyl 2-methylpropanoate (97-62-1) C₆H₁₂O₂ 116.16 0.87 110 Methyl, branched chain Fragrance, food industry
Propanoic acid, 3-[(4-chlorophenyl)thio]-, ethyl ester (137446-81-2) C₁₁H₁₃ClO₂S 244.74 N/A N/A Chlorophenyl thio Antimicrobial research

Functional Group and Reactivity Comparison

  • Thioester Derivatives : The sulfur-containing compounds (e.g., phenylthioxomethyl or ethoxythioxomethyl derivatives) exhibit enhanced nucleophilic reactivity due to the thioester group (-SC(=S)-), making them valuable in radical polymerization and cross-coupling reactions . In contrast, brominated esters (e.g., ethyl bromoisobutyrate) undergo nucleophilic substitution reactions, useful in alkylation processes .
  • Sulfonyl vs. Thio Groups: Sulfonyl-containing esters (e.g., ethyl 2-tosylpropanoate) are polar and stabilize negative charges, favoring elimination or substitution reactions . Thioesters, however, are more electron-rich and participate in thiol-ene click chemistry.
  • Simple Esters: Ethyl propionate and ethyl 2-methylpropanoate lack sulfur or halogen substituents, rendering them less reactive but ideal as solvents or flavoring agents due to low toxicity and pleasant odors .

Biological Activity

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester, also known as Ethyl 2-ethoxycarbothioylsulfanylpropanoate, is an organic compound with the molecular formula C₈H₁₄O₃S₂. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies suggest that the compound interacts with specific proteins and enzymes, potentially modifying thiol groups which are crucial for the activity of these biomolecules. This modification may lead to alterations in enzyme function, making it a candidate for therapeutic applications against various pathogens.

The mechanism of action for this compound primarily involves its role as an esterifying agent . It facilitates nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the leaving group (the ethoxy or thioether moiety). This interaction is believed to lead to changes in protein structure and function, thereby influencing biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Characteristics
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl esterMethyl ester group instead of ethylSimilar reactivity but different solubility properties
Propanoic acid, 2-[(ethylthio)thioxomethyl]thio]-, ethyl esterEthylthio group instead of ethoxyDifferent biological activity profile due to structural changes

This table highlights how variations in functional groups can lead to distinct biological activities, emphasizing the importance of chemical structure in determining the efficacy of therapeutic agents.

Study on Antimicrobial Efficacy

A study conducted on various strains of bacteria and fungi demonstrated that this compound exhibited notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
E. coli50
S. aureus25
C. albicans30

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Toxicological Assessment

In terms of safety and toxicity, preliminary studies indicate low toxicity levels for propanoic acid derivatives. For example, a repeated-dose toxicity study on rats revealed a No Observed Adverse Effect Level (NOAEL) at doses up to 1,250 mg/kg body weight per day. This suggests that while the compound shows promising biological activity, it also has a favorable safety profile for potential therapeutic use .

Q & A

Q. Synthesis Optimization

Q: How can researchers optimize the synthesis of Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester to improve yield and purity? A:

  • Methodology :
    • Esterification : Use acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) with stoichiometric control of the carboxylic acid and ethanol, as demonstrated for structurally similar esters like ethyl 2-bromopropionate .
    • Thiocarbonyl Introduction : Incorporate thioacylating agents (e.g., Lawesson’s reagent) under inert conditions to minimize oxidation of the thioether group.
    • Purification : Employ fractional distillation for volatility-based separation or preparative HPLC with C18 columns for high-resolution purification, as described for ethyl lactate derivatives .
    • Purity Assessment : Validate via GC-MS (retention time alignment) and ¹H/¹³C NMR (peak integration for substituents) using NIST reference spectra .

Q. Spectroscopic Characterization

Q: What advanced spectroscopic techniques are recommended for characterizing the thiocarbonyl (C=S) and thioether (S-C) groups in this compound? A:

  • FT-IR : Identify C=S stretching vibrations (1050–1250 cm⁻¹) and S-C bonds (600–750 cm⁻¹) using high-resolution ATR-FTIR. Compare to NIST-subscribed databases for ethyl thioesters .
  • NMR :
    • ¹³C NMR : Detect thiocarbonyl carbon at δ ~200–220 ppm, distinct from carbonyl (C=O) signals.
    • 2D HSQC : Resolve overlapping signals in crowded spectral regions, particularly for the ethoxy and thioether substituents.
    • Reference: Ethyl 2-fluoropropionate spectra (CAS 72959-94-5) provide analogous guidance for substituent assignments .

Q. Thermodynamic Properties

Q: How can researchers determine the thermochemical stability of this ester under varying experimental conditions? A:

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures and thermogravimetric analysis (TGA) for thermal stability profiles.
  • Reaction Calorimetry : Quantify enthalpy changes during hydrolysis or oxidation using adiabatic reaction calorimeters, as applied to ethyl 2-chloropropionate .
  • Computational Modeling : Employ Gaussian09 with B3LYP/6-31G* basis sets to calculate bond dissociation energies (BDEs) for the C-S and S-C bonds .

Q. Reaction Mechanism Analysis

Q: What mechanistic pathways are plausible for the hydrolysis of the thioester moiety, and how can they be experimentally distinguished? A:

  • Pathways :
    • Acid-Catalyzed : Protonation of the thiocarbonyl oxygen, leading to nucleophilic attack by water.
    • Base-Mediated : Hydroxide ion attack at the thiocarbonyl carbon, forming a tetrahedral intermediate.
  • Kinetic Studies : Use pH-dependent kinetic profiling (e.g., stopped-flow spectrophotometry) to differentiate rate constants for acid vs. base pathways.
  • Isotopic Labeling : Introduce ¹⁸O-labeled water and analyze products via mass spectrometry to track oxygen incorporation, as done for ethyl lactate hydrolysis .

Q. Toxicological Profiling

Q: What in vitro models are appropriate for assessing the acute toxicity of this compound in laboratory settings? A:

  • Cell-Based Assays : Use HepG2 (liver) or A549 (lung) cell lines for cytotoxicity screening (MTT assay) at concentrations ≤ 1 mM, referencing OSHA HCS guidelines for skin/eye irritation thresholds .
  • Enzymatic Inhibition : Test acetylcholinesterase (AChE) activity inhibition due to potential thioester reactivity, following protocols for organothiophosphate esters .
  • Ecotoxicity : Perform Daphnia magna immobilization tests (OECD 202) to evaluate aquatic toxicity.

Q. Computational Modeling

Q: Which computational methods are most effective for predicting the reactivity of the ethoxythioxomethylthio substituent in nucleophilic reactions? A:

  • DFT Calculations : Use Gaussian or ORCA software with M06-2X/def2-TZVP to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites.
  • MD Simulations : Run molecular dynamics (GROMACS) in explicit solvent (e.g., water/DMSO) to study solvent effects on reaction barriers, validated for ethyl 2-(3-formylphenoxy)propanoate derivatives .
  • QTAIM Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to map electron density distributions at bond critical points (BCPs) for S-C and C-S bonds .

Q. Data Contradiction Resolution

Q: How should researchers address discrepancies in reported spectroscopic or thermodynamic data for this compound? A:

  • Cross-Validation : Compare experimental IR/NMR data with NIST Standard Reference Data and replicate measurements under controlled humidity/temperature.
  • Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in calorimetric datasets, as applied to ethyl lactate thermochemistry .
  • Peer Review : Submit conflicting data to collaborative platforms like PubChem for community validation .

Properties

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S2/c1-4-10-7(9)6(3)13-8(12)11-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNLTZJAIIDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502227
Record name Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73232-07-2
Record name Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester

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